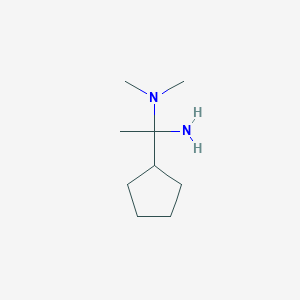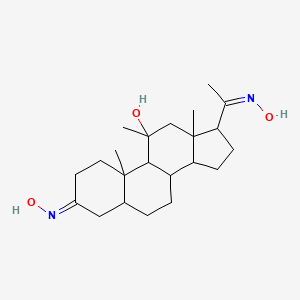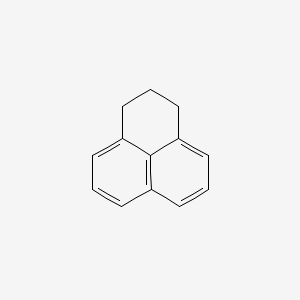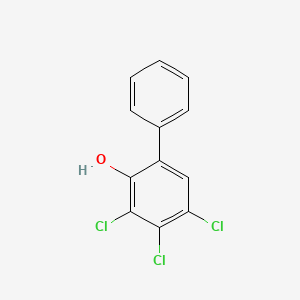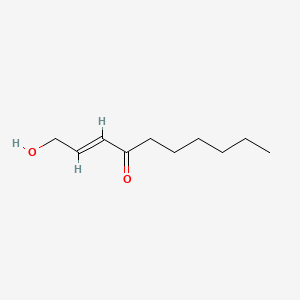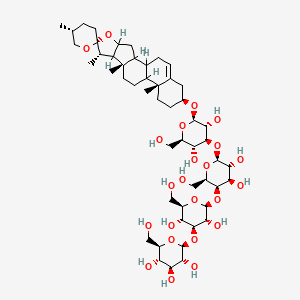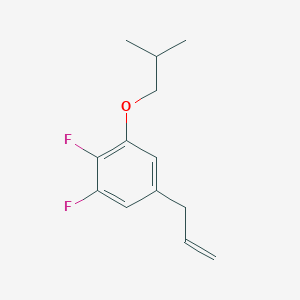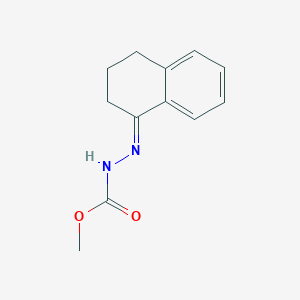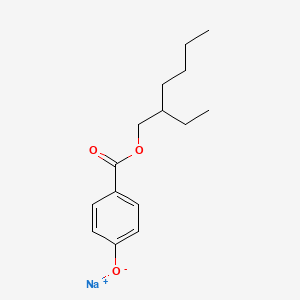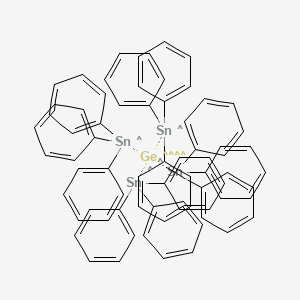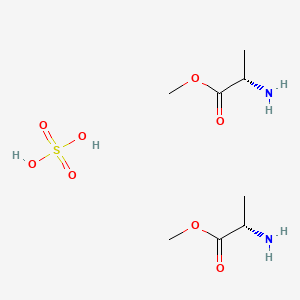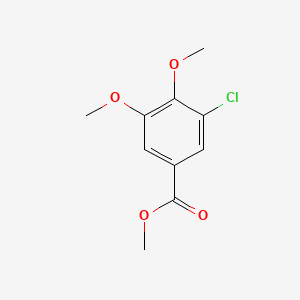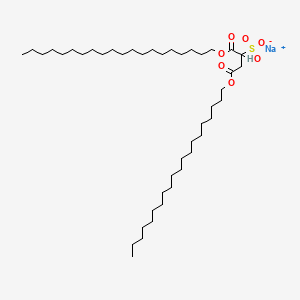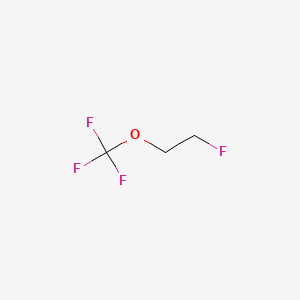
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- is a specialized organosilicon compound characterized by its unique structural properties. This compound is gaining attention in various scientific fields due to its versatility and reactivity. It consists of a silane backbone with dimethoxymethyl and dimethylsilyl groups attached to a phenyl ring, making it a valuable component in advanced material science .
Vorbereitungsmethoden
The synthesis of Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- typically involves a multi-step reaction process The initial step usually involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditionsThe reaction conditions, including temperature and pressure, must be carefully controlled to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.
Biology: The compound is used in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is explored for drug delivery systems and as a component in medical devices due to its biocompatibility.
Wirkmechanismus
The mechanism of action of Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atoms in the compound can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane bonds. These interactions are crucial for its applications in material science and biotechnology .
Vergleich Mit ähnlichen Verbindungen
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- can be compared with other similar compounds, such as:
Dimethoxydimethylsilane: This compound has a simpler structure and is used in similar applications but lacks the phenyl group, which provides additional reactivity.
Methyl-phenyl-dimethoxysilane: This compound is similar but does not have the dimethylsilyl group, making it less versatile in certain applications.
Silane, (3-isocyanatopropyl)dimethoxymethyl: This compound has an isocyanate group, making it highly reactive and suitable for different applications in coatings and adhesives
Silane, (3-(dimethylsilyl)phenyl)dimethoxymethyl- stands out due to its unique combination of functional groups, providing enhanced reactivity and versatility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
33546-27-9 |
|---|---|
Molekularformel |
C11H19O2Si2 |
Molekulargewicht |
239.44 g/mol |
InChI |
InChI=1S/C11H19O2Si2/c1-12-15(5,13-2)11-8-6-7-10(9-11)14(3)4/h6-9H,1-5H3 |
InChI-Schlüssel |
GWWPSGQTHGHONX-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C1=CC=CC(=C1)[Si](C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


